

Barusiban in Preterm Labor: A Technical Support Center for Researchers

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Compound of Interest		
Compound Name:	Barusiban	
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial data and potential reasons for the failure of **Barusiban** in treating preterm labor. The information is presented in a question-and-answer format to directly address experimental and clinical trial design challenges.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the Phase II clinical trial of **Barusiban** in threatened preterm labor?

A1: The primary endpoint of the key Phase II trial was the percentage of women who did not deliver within 48 hours of receiving a single intravenous bolus of **Barusiban** or placebo. The trial failed to demonstrate a statistically significant difference between **Barusiban** and placebo for this outcome.[1]

Q2: What were the specific results for the primary endpoint across the different dosage groups?

A2: None of the **Barusiban** doses showed a significant reduction in uterine contractions compared to placebo. The percentage of women who remained undelivered at 48 hours was high across all groups, including placebo, making it difficult to demonstrate a drug-specific effect. The results are summarized in the table below.[1]



Q3: What is a potential key reason for the failure of the **Barusiban** Phase II trial to show efficacy?

A3: A significant factor contributing to the trial's outcome was the unexpectedly high response rate in the placebo group. In the study, 72% of women who received the placebo did not deliver within 48 hours.[1] This high placebo effect reduced the statistical power of the study to detect a true difference between **Barusiban** and placebo.

Q4: What was the patient population for this Phase II clinical trial?

A4: The study enrolled 163 pregnant women at a gestational age of 34 to 35 weeks and 6 days who were experiencing threatened preterm labor.[1] Specific inclusion criteria included regular uterine contractions and cervical changes.

Troubleshooting Guide for Preterm Labor Clinical Trials

Issue: High Placebo Response Rate Obscuring Treatment Effect

- Problem: A high rate of spontaneous resolution of symptoms in the placebo group can make
 it statistically challenging to demonstrate the efficacy of an investigational drug. In the
 Barusiban trial, a large percentage of women in the placebo arm did not deliver within the
 48-hour observation window.[1]
- Troubleshooting Strategies:
 - Refine Patient Selection Criteria: Consider enrolling patients at an earlier gestational age or with more severe symptoms who are less likely to experience spontaneous resolution.
 - Utilize Objective Biomarkers: Incorporate biomarkers predictive of preterm birth to enrich the study population with subjects at higher risk.
 - Adaptive Trial Designs: Employ an adaptive trial design that allows for sample size reestimation or modification of enrollment criteria based on interim analyses.

Issue: Defining a Clinically Meaningful Primary Endpoint



- Problem: While delaying delivery for 48 hours provides a window for administering corticosteroids to improve neonatal outcomes, it may not be a sufficiently robust endpoint to demonstrate the full potential of a tocolytic agent.
- Troubleshooting Strategies:
 - Composite Endpoints: Consider composite endpoints that include prolongation of pregnancy beyond 48 hours, reduction in neonatal morbidity and mortality, and maternal safety.
 - Longer-Term Follow-up: Include longer-term follow-up of both mother and infant to assess the impact of the intervention on neonatal health and development.

Data Presentation

Table 1: Efficacy of **Barusiban** in Preventing Preterm Delivery within 48 Hours

Treatment Group	Number of Participants (n)	Women Remaining Undelivered at 48 hours (%)
Placebo	32	72%
Barusiban (0.3 mg)	31	65%
Barusiban (1 mg)	32	88%
Barusiban (3 mg)	34	71%
Barusiban (10 mg)	34	74%

Data from the randomized, double-blind, placebo-controlled, multicenter study by Thornton et al., 2009.[1]

Experimental Protocols

Protocol: Phase II Clinical Trial of Barusiban for Threatened Preterm Labor

1. Study Design: A randomized, double-blind, placebo-controlled, multicenter study.



- 2. Patient Population: 163 pregnant women with the following characteristics:
- Gestational age: 34 weeks and 0 days to 35 weeks and 6 days.
- Threatened preterm labor, defined as:
 - Six or more uterine contractions of at least 30 seconds duration within a 30-minute period.
 - Cervical length of 15 mm or less.
 - Cervical dilatation of more than 1 cm and less than 4 cm.
- 3. Randomization and Blinding: Participants were randomly assigned to one of five treatment groups in a double-blind manner.
- 4. Investigational Product Administration: A single intravenous bolus of one of the following:
- Placebo
- Barusiban 0.3 mg
- Barusiban 1 mg
- Barusiban 3 mg
- Barusiban 10 mg
- 5. Primary Endpoint: The primary efficacy endpoint was the percentage of women in each treatment group who had not delivered within 48 hours of administration of the study drug.
- 6. Safety Assessments: Maternal, fetal, and neonatal safety profiles were monitored throughout the study.

Visualizations

Oxytocin Receptor Signaling Pathway



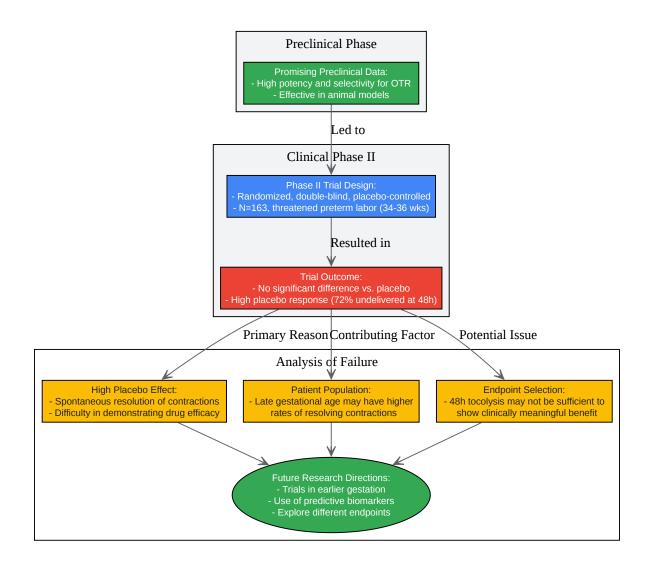


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Caption: Oxytocin receptor signaling pathway and the inhibitory action of Barusiban.

Logical Workflow: Investigating Barusiban's Clinical Trial Failure





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Caption: Logical workflow analyzing the reasons for **Barusiban**'s clinical trial failure.



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References

- 1. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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